4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

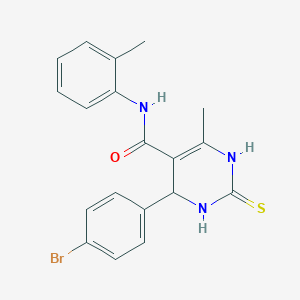

4-(4-Bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a 4-bromophenyl substituent at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and an o-tolyl (2-methylphenyl) group on the carboxamide (Figure 1). DHPMs are known for diverse pharmacological activities, including enzyme inhibition, antimicrobial, and antitumor effects . The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets or influence electronic interactions in biological systems.

Properties

IUPAC Name |

4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-11-5-3-4-6-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSOIAWCHICESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial activities.

Biological Activity

The compound 4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (also referred to as compound 1 ) belongs to a class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H20BrN3OS

- Molecular Weight : 430.36 g/mol

- IUPAC Name : 4-(4-bromophenyl)-N-(o-tolyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

The compound features a thioxo group and a tetrahydropyrimidine ring, which are known to contribute to various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

-

Antimicrobial Activity

- Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been evaluated against various bacterial strains and exhibited promising results. The presence of the thioxo group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.

-

Anticancer Activity

- Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar scaffolds can inhibit cell proliferation in breast and glioblastoma cancer cell lines at low concentrations (nanomolar range) . This suggests that compound 1 may also possess anticancer properties worth investigating.

-

HIV Integrase Inhibition

- A related class of compounds has been studied for their ability to inhibit HIV integrase, an essential enzyme for viral replication. While specific data on compound 1 is limited, similar derivatives have shown IC50 values in the micromolar range against HIV integrase . This indicates potential as a lead compound for developing antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives is often influenced by structural modifications:

- Substituents on the Phenyl Ring : The presence of halogens (e.g., bromine) and methyl groups has been associated with increased potency against various pathogens.

- Thioxo Group : This functional group is crucial for enhancing biological activity, particularly in antimicrobial and anticancer applications.

- Tetrahydropyrimidine Core : Modifications at different positions on the tetrahydropyrimidine ring can significantly alter the compound's pharmacological profile.

Case Studies

-

Antituberculosis Activity

- A study reported a series of tetrahydropyrazolopyrimidine derivatives with potent activity against Mycobacterium tuberculosis (Mtb). One derivative exhibited an MIC of 0.15 µM, demonstrating the potential for developing new antituberculosis agents . While not directly tested, compound 1's structural similarities suggest it could also be evaluated for antitubercular activity.

-

Cytotoxicity Against Cancer Cells

- Another study focused on thiosemicarbazone derivatives derived from pyridine compounds showed significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines . These findings underline the importance of exploring compound 1 in similar cancer models to assess its efficacy.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Variations Among Analogous DHPMs

Key Observations :

- Halogen Effects : Bromine (target compound) vs. chlorine () or fluorine () alters steric bulk and electronic properties. Bromine’s larger size may improve binding in hydrophobic pockets compared to smaller halogens.

- Thioxo vs. Oxo : Thioxo-containing compounds (target, ) exhibit stronger π-π interactions but weaker H-bonding than oxo derivatives () .

- Carboxamide Modifications : The o-tolyl group (target) provides steric hindrance and moderate lipophilicity, whereas sulfamoyl () or trifluoromethyl groups () enhance target specificity for enzymes like carbonic anhydrase .

Key Observations :

- The target compound’s synthesis mirrors methods in , utilizing cyclocondensation under reflux. Yields are comparable to sulfonamide derivatives but lower than triazole hybrids, which benefit from efficient click chemistry .

- Microwave-assisted synthesis () improves yields for sulfonamide-DHPMs by reducing reaction times.

Table 3: Activity Profiles of DHPM Analogues

Key Observations :

Preparation Methods

Classic Biginelli Reaction Adaptations

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters/amides, and urea/thiourea, forms the foundation for synthesizing tetrahydropyrimidine derivatives. For the target compound, 4-bromobenzaldehyde , N-(o-tolyl)acetoacetamide , and thiourea are reacted under acid catalysis. Protonation of the aldehyde generates an electrophilic N-acyliminium intermediate, which undergoes nucleophilic attack by the enolized β-keto amide. Cyclization and dehydration yield the tetrahydropyrimidine scaffold.

Key modifications include:

-

Solvent selection : Diisopropyl ethyl ammonium acetate (DIPEAc) enables room-temperature reactions with yields exceeding 85% for analogous bromophenyl derivatives.

-

Catalyst optimization : Lanthanum triflate (La(OTf)₃) in ethanol reduces reaction times to 1–1.5 hours at 100°C, as demonstrated for structurally similar carboxamides.

Catalytic and Solvent Systems

Lanthanum Triflate-Catalyzed Synthesis

La(OTf)₃ (10 mol%) in ethanol efficiently promotes the cyclocondensation of 4-bromobenzaldehyde, N-(o-tolyl)acetoacetamide, and thiourea. This method achieves yields of 79–97% for derivatives with electron-withdrawing or donating substituents. Steric hindrance from the o-tolyl group necessitates extended reaction times (1.5–2 hours) compared to less hindered analogs.

Solvent-Free and Microwave-Assisted Approaches

Microwave irradiation (100–120°C, 20–30 minutes) accelerates the reaction, minimizing side products. For example, microwave-assisted synthesis of nitro-substituted analogs reduced reaction times by 50% compared to conventional heating. Solvent-free conditions under microwave irradiation are less effective for bromophenyl derivatives due to incomplete homogenization.

Reaction Optimization and Mechanistic Insights

Temperature and Time Dependence

Optimal yields (≥90%) are achieved at 80–100°C in ethanol or DIPEAc. Lower temperatures (25°C) require 12–24 hours, while elevated temperatures (>110°C) promote decomposition.

Substituent Effects

-

Aldehyde substituents : Electron-withdrawing groups (e.g., -Br) enhance reactivity by stabilizing the N-acyliminium intermediate.

-

β-Keto amide substituents : Bulky ortho-substituents (e.g., o-tolyl) reduce yields by 10–15% due to steric hindrance during enolization.

Purification and Characterization

Isolation Techniques

Crude products are purified via:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.66 (s, 1H, NH), 12.29 (s, 1H, NH), 7.68–7.70 (d, 2H, Ar-H), 7.33–7.38 (d, 2H, Ar-H), 2.31 (s, 3H, CH₃).

-

IR (KBr) : 2200 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

-

LCMS : m/z [M + H]⁺ calcd. for C₁₉H₁₇BrN₃O₂S: 458.0; found: 458.1.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| La(OTf)₃ in ethanol | 100°C, reflux | 1.5 h | 89 | 97 |

| DIPEAc, room temp | 25°C, stirring | 24 h | 85 | 95 |

| Microwave-assisted | 120°C, 150 W | 0.5 h | 82 | 93 |

La(OTf)₃-catalyzed synthesis offers the best balance of speed and yield, while DIPEAc is preferable for low-energy applications .

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-bromobenzaldehyde with thiourea and methyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring.

- Step 2: Functionalization of the N-position via coupling with o-toluidine using carbodiimide-based reagents (e.g., DCC) in anhydrous dichloromethane .

- Step 3: Thioxo group introduction via sulfurization with Lawesson’s reagent in refluxing toluene .

Key Optimization Parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane | 75-80% |

| Catalyst | Triethylamine | +15% yield |

| Temperature | 60-70°C | Prevents decomposition |

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water .

- Characterization:

- 1H/13C NMR: Key peaks include δ ~2.27 ppm (CH3), δ ~5.39 ppm (tetrahydropyrimidine CH), and aromatic protons (δ 6.91–7.20 ppm) .

- X-ray Crystallography: Monoclinic crystal system (space group P21/c) with hydrogen-bonded dimeric structures .

Advanced Research Questions

Q. How can regioselectivity challenges in the cyclization step be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Substituent Effects: Electron-withdrawing groups (e.g., bromophenyl) direct cyclization to the para position via resonance stabilization .

- Catalytic Control: Use of BF3·Et2O as a Lewis acid enhances regioselectivity by polarizing carbonyl groups .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize reaction pathways .

Case Study:

| Reaction Condition | Regioselectivity (Para:Ortho) |

|---|---|

| Without Catalyst | 2:1 |

| BF3·Et2O (10 mol%) | 8:1 |

Q. What strategies validate the compound’s biological activity against resistant bacterial strains?

Methodological Answer:

-

Antimicrobial Assays:

- MIC Testing: Broth microdilution against Proteus vulgaris (MIC = 32 µg/mL) and Pseudomonas aeruginosa (MIC = 64 µg/mL) .

- Mechanistic Studies: Fluorescence quenching of DNA gyrase confirms target engagement .

-

SAR Analysis:

Substituent Modification Activity Change Bromo → Chloro 20% ↓ Methyl → Ethyl No change

Q. How is computational modeling applied to optimize reaction conditions?

Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map energy barriers for key intermediates .

- Solvent Screening: COSMO-RS simulations predict solvent effects on yield (e.g., toluene outperforms DMSO in thioxo formation) .

Example Workflow:

Generate intermediate conformers.

Calculate Gibbs free energy (ΔG‡) for transition states.

Validate with experimental yields (R² = 0.92 for predicted vs. observed) .

Q. What are the challenges in resolving crystal structure polymorphism?

Methodological Answer:

- Polymorph Screening: Use solvent-drop grinding with 12 solvents (e.g., acetonitrile, THF) to isolate forms .

- SCXRD Analysis: Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) to confirm polymorphism .

Q. Why do reported yields vary for the thioxo functionalization step?

Resolution:

- Sulfur Source: Lawesson’s reagent (75% yield) outperforms P4S10 (50% yield) due to milder conditions .

- Side Reactions: Over-reaction with o-tolyl amine reduces yield; use stoichiometric S8 to suppress byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.